molecular formula C48H81NO39 B068551 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin CAS No. 189307-64-0

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Cat. No.: B068551
CAS No.: 189307-64-0
M. Wt: 1296.1 g/mol
InChI Key: UCNMOVNZUVXILW-OJHPOGNJSA-N
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Description

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is a modified cyclodextrin compound where one of the glucose units in the cyclodextrin ring is replaced by an altro-pyranose unit with an amino group at the 3A position. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various guest molecules due to their hydrophobic cavity and hydrophilic exterior .

Mechanism of Action

Target of Action

The primary targets of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are guest molecules that can be encapsulated within its hydrophobic cavity . Cyclodextrins, including this compound, are naturally occurring cyclic carbohydrates that have a major role in the development of supramolecular chemistry .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force is hydrophobic interaction, but other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles . The rims of the cyclodextrin molecule have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Biochemical Pathways

It’s known that cyclodextrins form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most cyclodextrin applications in medicine, catalysis, food chemistry, separation, and sensor technology .

Pharmacokinetics

Cyclodextrins in general are known to enhance the bioavailability of drugs by improving their solubility and stability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific guest molecules it interacts with. For instance, in one study, a 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate was used to improve the selectivity of a modified electrode for the detection of polychlorinated biphenyls .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For example, the compound’s amino-group pKa values were found to be 7.73 and 8.84 for two different cyclodextrins , indicating that the compound’s interactions with guest molecules could be affected by the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin involves the selective modification of gamma-cyclodextrin. The process typically starts with the protection of hydroxyl groups followed by the introduction of the amino group at the 3A position. The reaction conditions often involve the use of protecting groups, such as acetyl or benzyl groups, to prevent unwanted reactions at other positions. The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclodextrin derivatives with altered chemical and physical properties, which can be tailored for specific applications .

Scientific Research Applications

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin has a wide range of scientific research applications:

    Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules.

    Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding the role of carbohydrates in biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs and improve their solubility and stability.

    Industry: Utilized in the development of sensors and separation technologies due to its unique inclusion properties.

Comparison with Similar Compounds

Similar Compounds

  • 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
  • 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
  • 6A-Amino-6A-deoxy-cyclodextrin

Uniqueness

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin is unique due to its specific structural modification, which imparts distinct chemical and physical properties. Compared to its alpha and beta counterparts, the gamma-cyclodextrin variant has a larger cavity size, allowing it to encapsulate larger guest molecules. This makes it particularly useful in applications requiring the inclusion of larger or more complex molecules .

Properties

IUPAC Name

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNMOVNZUVXILW-OJHPOGNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H81NO39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468152
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189307-64-0
Record name 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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